3-Chloro-1,1,1-trifluoropropane

Description

Properties

IUPAC Name |

3-chloro-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClF3/c4-2-1-3(5,6)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIFKCVYZBVZIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClF3 | |

| Record name | 3-CHLORO-1,1,1-TRIFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042033 | |

| Record name | 3-chloro-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-chloro-1,1,1-trifluoropropane appears as a colorless odorless nonflammable liquid. Poisonous by inhalation. Emits toxic fumes of chlorine and fluorine when heated to decomposition. | |

| Record name | 3-CHLORO-1,1,1-TRIFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

460-35-5 | |

| Record name | 3-CHLORO-1,1,1-TRIFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18079 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-1,1,1-trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1,1,1-trifluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 3-chloro-1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-chloro-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1,1,1-trifluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-1,1,1-TRIFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C535H1OII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Chloro-1,1,1-trifluoropropane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Fluorinated Intermediate

3-Chloro-1,1,1-trifluoropropane, also known as 1-Chloro-3,3,3-trifluoropropane, is a significant chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique combination of a trifluoromethyl group and a reactive chlorine atom makes it a valuable component for introducing fluorine into molecules, a strategy often employed to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[2] A thorough understanding of its physical properties is paramount for its application in synthetic chemistry and for ensuring laboratory and industrial safety. This guide aims to provide that foundational knowledge.

At room temperature, this compound exists as a colorless, transparent liquid with a faint, ether-like odor.[3] It is a volatile compound and should be handled with appropriate safety precautions in a well-ventilated area.[4]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, followed by a more detailed discussion of key properties.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄ClF₃ | [5][6][7][8] |

| Molecular Weight | 132.51 g/mol | [5][8] |

| CAS Number | 460-35-5 | [7] |

| Appearance | Colorless, transparent liquid | [3] |

| Odor | Faint, ether-like | [3] |

| Density | 1.3253 g/cm³ | [1] |

| Boiling Point | 45-46 °C | [1] |

| Melting Point | -106.5 °C | [1] |

| Solubility | Low solubility in water; soluble in non-polar organic solvents like hexane and ether. | [3] |

Structural and Molecular Identity

The structural identity of this compound is confirmed through various spectroscopic methods. Its molecular formula is C₃H₄ClF₃, and its structure consists of a propane backbone with a trifluoromethyl group at one end and a chlorine atom at the other.[5][6][7][8]

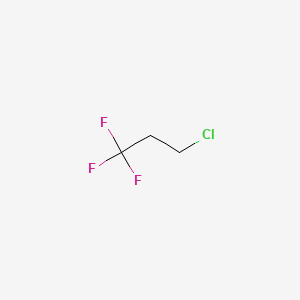

Diagram: Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While a comprehensive set of spectra for this compound can be found in databases such as the Spectral Database for Organic Compounds (SDBS), a summary of expected spectral features is provided below.[2][3][9][10]

-

¹H NMR: The proton NMR spectrum is expected to show two distinct multiplets corresponding to the two methylene groups (-CH₂-). The methylene group adjacent to the chlorine atom will appear further downfield due to the deshielding effect of the electronegative chlorine. The methylene group adjacent to the trifluoromethyl group will also be downfield and will show coupling to the fluorine atoms.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit three distinct signals for the three carbon atoms in different chemical environments.[11] The carbon bonded to the fluorine atoms will be significantly shifted downfield and will appear as a quartet due to C-F coupling. The carbon bonded to the chlorine atom will also be downfield.

-

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for identifying fluorinated compounds. For this compound, a single signal, likely a triplet due to coupling with the adjacent methylene protons, is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[12][13]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations. Strong absorption bands corresponding to the C-F and C-Cl stretching vibrations will also be present, providing key diagnostic information.

Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties is crucial for both research and industrial applications. The following section outlines the standard experimental protocols for measuring the boiling point and density of a volatile liquid like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a volatile compound like this compound, a micro-boiling point determination method is often employed to minimize sample usage and enhance safety.

Diagram: Experimental Workflow for Micro-Boiling Point Determination

Sources

- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. This compound | 460-35-5 [chemicalbook.com]

- 7. Propane, 3-chloro-1,1,1-trifluoro- [webbook.nist.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 10. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 11. This compound | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 19Flourine NMR [chem.ch.huji.ac.il]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

3-Chloro-1,1,1-trifluoropropane chemical structure and CAS number

An In-Depth Technical Guide to 3-Chloro-1,1,1-trifluoropropane (HCFC-253fb)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the use of fluorinated compounds. We will delve into the core attributes of this compound, a versatile C3 building block, moving beyond basic data to provide actionable insights into its application, reactivity, and safe handling.

Introduction: The Strategic Value of this compound

This compound, also known as HCFC-253fb, is a halogenated alkane of significant interest in modern organic synthesis. Its chemical structure, featuring a stable trifluoromethyl group and a reactive chlorine atom, makes it a valuable intermediate for introducing the 3,3,3-trifluoropropyl moiety into a wide range of molecules.[1][2] In the pharmaceutical and agrochemical industries, the incorporation of fluorine atoms is a well-established strategy to modulate a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2][3] This guide provides the foundational knowledge required to effectively and safely leverage this potent building block in research and development.

Chemical Identity and Molecular Structure

A precise understanding of a reagent's structure is fundamental to predicting its reactivity and integrating it into synthetic workflows.

-

Chemical Name: this compound

The molecule consists of a three-carbon propane chain. The C1 position is fully substituted with three fluorine atoms, forming a highly stable trifluoromethyl group. The C3 position bears a chlorine atom, which serves as the primary reactive site for nucleophilic displacement.

Computational Representations:

Below is a visualization of the molecule's connectivity.

Caption: Molecular structure of this compound.

Physicochemical Properties: Data for Practical Application

The physical properties of a reagent directly inform experimental design, from solvent selection to reaction temperature and purification methods. At room temperature, this compound is a colorless liquid with a faint, ether-like odor.[1][10]

| Property | Value | Significance in Experimental Design |

| Boiling Point | ~44-46 °C | Low boiling point requires careful temperature control during reactions to prevent loss of material. Refluxing may require a cooled condenser. |

| Melting Point | ~ -106 °C | Remains liquid under typical laboratory and cryogenic conditions, offering a broad operational temperature range. |

| Density | ~1.325 g/cm³ | Denser than water, which will affect phase separation during aqueous workups. |

| Vapor Pressure | 380.2 mmHg @ 25°C | High volatility necessitates handling in well-ventilated areas or a fume hood to minimize inhalation exposure. |

| Solubility | Low in water; soluble in non-polar organic solvents (e.g., hexane, ether) | Due to its hydrophobic nature, reactions are typically performed in organic solvents. Its low water solubility simplifies extraction procedures.[10] |

| LogP | 1.55 | Indicates moderate lipophilicity, a key parameter in drug design for cell membrane permeability. |

Reactivity, Synthesis, and Mechanistic Considerations

Reactivity Profile: The synthetic utility of this compound stems from the reactivity of the carbon-chlorine bond. The electron-withdrawing effect of the distal trifluoromethyl group slightly activates the C-Cl bond towards nucleophilic substitution.

-

Primary Reactive Site: The chlorine atom is a good leaving group, making the molecule an excellent substrate for Sₙ2 reactions with a variety of nucleophiles (e.g., amines, thiols, alcohols, carbanions).

-

Chemical Stability: The compound is chemically inert in many situations, making it a robust building block that can withstand various reaction conditions without degradation.[4][11] However, it can react violently with strong reducing agents (e.g., active metals) and strong oxidizing agents, especially at elevated temperatures.[4][9][11]

General Synthetic Workflow: The primary application of this reagent is to introduce the 3,3,3-trifluoropropyl group. A typical workflow involves the reaction of a nucleophilic substrate with this compound, often in the presence of a base to deprotonate the nucleophile or scavenge the HCl byproduct.

Caption: General workflow for nucleophilic substitution.

Representative Experimental Protocol: N-alkylation of Aniline

This protocol provides a self-validating, step-by-step methodology for a representative Sₙ2 reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-(3,3,3-trifluoropropyl)aniline.

Materials:

-

Aniline (Reagent Grade)

-

This compound (≥98% purity)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Reaction Setup (Inert Atmosphere): To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents). The use of an anhydrous base is critical to prevent unwanted side reactions with water.

-

Solvent and Reagent Addition: Add anhydrous DMF (20 mL) to the flask. DMF is chosen as the solvent for its high boiling point and ability to dissolve both the organic substrate and the inorganic base. Add aniline (1.0 equivalent) to the stirred suspension.

-

Addition of Electrophile: Add this compound (1.2 equivalents) dropwise at room temperature. A slight excess of the electrophile ensures complete consumption of the starting aniline.

-

Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath. The elevated temperature is necessary to overcome the activation energy of the Sₙ2 reaction.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline spot is consumed (typically 4-6 hours). This step is crucial for process control and prevents the formation of over-alkylation byproducts.

-

Workup - Quenching and Extraction: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water. This quenches the reaction and dissolves the DMF and inorganic salts. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) to remove any acidic impurities, and then with brine (1 x 20 mL) to reduce the amount of dissolved water in the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure N-(3,3,3-trifluoropropyl)aniline.

Safety, Handling, and Environmental Considerations

Proper handling is paramount due to the compound's toxicological and environmental profile.

Hazard Identification:

-

Toxicity: Toxic if inhaled and may be harmful if swallowed.[9] It is described as a poison by ingestion and moderately toxic by inhalation. High concentrations of vapor may displace oxygen and cause rapid suffocation.[12]

-

Irritation: Causes serious eye irritation and may cause skin and respiratory irritation.[13]

-

Reactivity Hazards: While generally stable, it can react violently with strong reducing and oxidizing agents.[4][9]

-

Environmental: Classified as a Class II Ozone Depleter by the EPA and is harmful to public health and the environment by destroying ozone in the upper atmosphere.[1][13]

Safe Handling Practices:

-

Ventilation: Always handle in a well-ventilated chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, safety goggles, and a lab coat.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing and reducing agents.[14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not discharge to sewer systems.[14]

Conclusion

This compound is a strategically important building block for introducing the trifluoropropyl group in pharmaceutical and agrochemical research. Its well-defined reactivity, centered on the C-Cl bond, allows for predictable integration into complex synthetic routes. A thorough understanding of its physicochemical properties and adherence to strict safety and handling protocols are essential for its effective and responsible use in the laboratory.

References

-

Understanding this compound (CAS 460-35-5): A Key Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound | CAS#:460-35-5 | Chemsrc. [Link]

-

This compound - Stenutz. [Link]

-

This compound | C3H4ClF3 | CID 10000 - PubChem. [Link]

-

This compound: Key Properties, Applications, and Sourcing for Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Propane, 3-chloro-1,1,1-trifluoro- - NIST Chemistry WebBook. [Link]

-

This compound | Solubility of Things. [Link]

-

The Crucial Role of this compound in Pharmaceutical R&D. [Link]

-

This compound - Global Substance Registration System. [Link]

-

SAFETY DATA SHEET - Airgas. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 460-35-5 [chemicalbook.com]

- 5. This compound | CAS#:460-35-5 | Chemsrc [chemsrc.com]

- 6. Propane, 3-chloro-1,1,1-trifluoro- [webbook.nist.gov]

- 7. This compound [stenutz.eu]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. airgas.com [airgas.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. chemicalbook.com [chemicalbook.com]

Spectroscopic data for 3-Chloro-1,1,1-trifluoropropane (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-1,1,1-trifluoropropane

Authored by a Senior Application Scientist

This document provides a comprehensive analysis of the key spectroscopic data for this compound (CAS No. 460-35-5), a fluorinated organic compound of interest in synthetic chemistry and materials science.[1][2] The purpose of this guide is to move beyond a simple presentation of data, offering instead a detailed interpretation grounded in the principles of structural spectroscopy. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data coalesce to provide an unambiguous structural elucidation of the molecule.

The molecular integrity and purity of specialty chemicals like this compound are paramount. Spectroscopic analysis serves as the cornerstone of quality control and structural verification. Each technique provides a unique piece of the structural puzzle, and a holistic interpretation is essential for confident characterization.

Molecular Structure and Connectivity via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule in solution. For this compound, we examine the ¹H, ¹³C, and ¹⁹F nuclei to build a complete picture.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Acetone-d₆. Deuterated solvents are used to avoid large interfering signals from the solvent's own protons.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[3] For ¹⁹F NMR, an external standard such as trifluoroacetic acid or CFCl₃ is often used.[4]

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Acquisition Parameters: Standard acquisition parameters are used, including a 90° pulse angle and a sufficient relaxation delay (typically 1-5 seconds) to ensure quantitative signal integration. For ¹³C NMR, proton decoupling is employed to simplify the spectrum into single lines for each unique carbon environment.

¹H NMR Analysis

The proton NMR spectrum reveals two distinct proton environments corresponding to the two methylene (-CH₂-) groups.

-

-CH₂-Cl (Hₐ): These protons are adjacent to the electronegative chlorine atom, which deshields them, causing their signal to appear further downfield. They are coupled to the adjacent -CH₂- protons (Hᵦ), resulting in a triplet splitting pattern.

-

-CH₂-CF₃ (Hᵦ): These protons are adjacent to the strongly electron-withdrawing -CF₃ group. They are coupled to both the Hₐ protons (as a triplet) and the three ¹⁹F nuclei (as a quartet). This results in a complex multiplet, specifically a triplet of quartets.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Nodes for the molecule C1 [label="CF₃", pos="0,0!", fillcolor="#EA4335"]; C2 [label="CH₂", pos="1,0!", fillcolor="#FBBC05"]; C3 [label="CH₂Cl", pos="2,0!", fillcolor="#4285F4"];

// Edges representing bonds C1 -- C2 [label=" C-C "]; C2 -- C3 [label=" C-C "];

// Invisible nodes for labels label_Hb [label="Hᵦ", pos="1,0.5!", shape=plaintext, fontcolor="#202124"]; label_Ha [label="Hₐ", pos="2,0.5!", shape=plaintext, fontcolor="#202124"]; } dot Figure 1: Molecular structure showing distinct proton environments.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| 2H (Hₐ) | -CH₂Cl | ~3.7 | Triplet (t) | ³J(HH) ≈ 7 Hz |

| 2H (Hᵦ) | -CH₂CF₃ | ~2.6 | Triplet of Quartets (tq) | ³J(HH) ≈ 7 Hz, ³J(HF) ≈ 11 Hz |

Causality: The downfield shift of Hₐ relative to Hᵦ is a direct consequence of the higher electronegativity of chlorine compared to the -CF₃ group's inductive effect on the adjacent carbon. The coupling patterns are dictated by the n+1 rule, where 'n' is the number of equivalent adjacent nuclei.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum confirms the presence of three unique carbon atoms. The key diagnostic feature is the coupling between carbon and fluorine (C-F coupling), which is not removed by proton decoupling.

-

C1 (-CF₃): This carbon is directly bonded to three fluorine atoms, resulting in a large downfield shift and a distinct quartet splitting pattern due to ¹J(CF) coupling.

-

C2 (-CH₂-): This methylene carbon is adjacent to the -CF₃ group, and its signal is split into a quartet by ²J(CF) coupling.

-

C3 (-CH₂Cl): This carbon is attached to chlorine. Its proximity to the electronegative -CF₃ group results in a moderate downfield shift. It may exhibit a small triplet splitting due to ³J(CF) coupling, though this can sometimes be unresolved.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C1 | -C F₃ | ~127 | Quartet (q) | ¹J(CF) ≈ 277 Hz |

| C2 | -C H₂-CF₃ | ~35 | Quartet (q) | ²J(CF) ≈ 30 Hz |

| C3 | -C H₂Cl | ~40 | Singlet (s) or Triplet (t) | ³J(CF) ≈ 3 Hz |

Trustworthiness: The observation of large, characteristic C-F coupling constants provides irrefutable evidence for the presence and location of the trifluoromethyl group, validating the structural assignment.

¹⁹F NMR Analysis

As all three fluorine atoms are chemically equivalent, the ¹⁹F NMR spectrum shows a single resonance. This signal is split by the two adjacent protons on C2 (Hᵦ), resulting in a triplet.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| 3F | -CF₃ | ~ -66.5 | Triplet (t) | ³J(HF) ≈ 11 Hz |

Expert Insight: The chemical shift value is highly characteristic of a CF₃ group adjacent to a methylene group. Data from analogous structures, such as 7,7,7-Trifluoroheptan-1-ol, show a nearly identical chemical shift and coupling constant (-66.5 ppm, t, J = 10.9 Hz), lending high confidence to this prediction.[5]

Functional Group Confirmation via Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: IR Data Acquisition

-

Methodology: The spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a common method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates, creating a thin film.

-

Data Collection: The sample is scanned with IR radiation, typically over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

Interpretation of Key IR Absorptions

The IR spectrum is dominated by strong absorptions from the C-F bonds and also shows characteristic C-H and C-Cl vibrations.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2970 - 2860 | C-H Stretch (alkane) | Medium |

| 1450 - 1350 | C-H Bend (scissoring/bending) | Medium |

| 1300 - 1100 | C-F Stretch | Very Strong |

| 800 - 600 | C-Cl Stretch | Medium-Strong |

Authoritative Grounding: The C-F stretching region is the most diagnostic feature of the spectrum. Fluorinated compounds consistently display exceptionally strong absorption bands in the 1300-1100 cm⁻¹ region due to the large change in dipole moment during the C-F bond vibration.[6] The C-Cl stretch appears at a lower frequency due to the higher mass of the chlorine atom compared to fluorine.[6]

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: A minute amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.

-

Ionization: In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Analysis of the Mass Spectrum

The mass spectrum of this compound (molecular weight ~132.51 g/mol ) is provided by the NIST Mass Spectrometry Data Center.[2][7]

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 132. However, a crucial feature is the presence of a second peak at m/z 134. This is the M+2 peak, and its presence in an approximate 3:1 intensity ratio with the M⁺• peak is definitive proof of the presence of one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

-

Fragmentation Pattern: The high-energy ionization process causes the molecular ion to fragment in predictable ways. The most stable fragments will be the most abundant.

dot graph { graph [bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853", arrowhead=vee];

M [label="[C₃H₄³⁵ClF₃]⁺•\nm/z = 132", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_Cl37 [label="[C₃H₄³⁷ClF₃]⁺•\nm/z = 134", fillcolor="#4285F4", fontcolor="#FFFFFF"];

F1 [label="[C₃H₄F₃]⁺\nm/z = 97"]; F2 [label="[CF₃]⁺\nm/z = 69"]; F3 [label="[C₂H₄Cl]⁺\nm/z = 63"]; F4 [label="[C₂H₂F]⁺\nm/z = 45"];

M -> F1 [label="- Cl•"]; M -> F3 [label="- CF₃•"]; F1 -> F2 [label="- C₂H₄"]; F3 -> F4 [label="- HCl, -H•"]; } dot Figure 2: Proposed EI-MS fragmentation pathway.

Table 5: Major Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Identity of Lost Neutral |

| 132/134 | [CH₂ClCH₂CF₃]⁺• | Molecular Ion (M⁺•) |

| 97 | [CH₂CH₂CF₃]⁺ | Cl• |

| 69 | [CF₃]⁺ | CH₂CH₂Cl• |

| 63/65 | [CH₂CH₂Cl]⁺ | CF₃• |

| 45 | [C₂H₂F]⁺ | Multiple steps |

Self-Validating System: The fragmentation pattern is highly logical. The cleavage of the C-Cl bond is a common pathway for chloroalkanes, leading to the abundant ion at m/z 97. Similarly, the stability of the trifluoromethyl radical and cation leads to the observation of ions at m/z 63 (loss of •CF₃) and m/z 69 ([CF₃]⁺), respectively. The combination of the correct molecular weight, the characteristic chlorine isotope pattern, and a logical fragmentation pathway provides a robust and self-validating confirmation of the structure.

Conclusion

The comprehensive analysis of this compound using NMR, IR, and Mass Spectrometry provides a synergistic and unambiguous structural determination.

-

NMR establishes the carbon-hydrogen framework and the precise location of the fluorine and chlorine atoms through chemical shifts and coupling patterns.

-

IR confirms the presence of the key functional groups, notably the C-F and C-Cl bonds, through their characteristic vibrational frequencies.

-

MS verifies the molecular weight, confirms the presence of a single chlorine atom via its isotopic signature, and supports the proposed structure through predictable fragmentation pathways.

This multi-technique approach represents the gold standard in chemical analysis, ensuring the identity, purity, and structural integrity of the compound for researchers, scientists, and drug development professionals.

References

-

Airgas. (2017). Safety Data Sheet - Nonflammable Gas Mixture: this compound 1-9999ppm / Nitrogen 99.0001-99.9999%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10000, this compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Science: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information: Formation of (3,3,3-trifluoropropyl)silanes. Retrieved from [Link]

-

NIST. (n.d.). Mass spectrum (electron ionization) of Propane, 3-chloro-1,1,1-trifluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Puzzarini, C., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. Retrieved from [Link]

-

NIST. (n.d.). Propane, 3-chloro-1,1,1-trifluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,1,1-TRIFLUORO-3-CHLOROPROPAN-N,N-DIETHYLSULPHENAMIDE-2. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2,3-Trichloro-1,1,1-trifluoropropane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 120211, 3-Chloro-1,1-difluoropropane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21731015, 3-Chloro-1,1,2-trifluoro-1-iodopropane. Retrieved from [Link]

-

Smith, B. C. (2023). A Refresher on the Infrared Spectroscopy of Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

-

Gordon, I. E., et al. (2010). Infrared absorption cross sections of propane broadened by hydrogen. ResearchGate. Retrieved from [Link]

-

Toon, G. C., et al. (2021). Spectrometric measurements of atmospheric propane (C3H8). Atmospheric Chemistry and Physics. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). C-13 nmr spectrum of 1-chloropropane. Retrieved from [Link]

-

CBSE Academic. (n.d.). Chemistry (Class XII). Retrieved from [Link]

Sources

- 1. This compound | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propane, 3-chloro-1,1,1-trifluoro- [webbook.nist.gov]

- 3. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. colorado.edu [colorado.edu]

- 5. rsc.org [rsc.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Propane, 3-chloro-1,1,1-trifluoro- [webbook.nist.gov]

The Reactivity Profile of 3-Chloro-1,1,1-trifluoropropane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated Building Block

3-Chloro-1,1,1-trifluoropropane (HCFC-253fb), a colorless and nonflammable liquid, has emerged as a significant fluorinated building block in modern organic synthesis.[1][2][3] Its utility spans the development of novel pharmaceuticals, advanced agrochemicals, and specialty materials.[4] The strategic placement of a chlorine atom on a propane backbone, activated by a powerful trifluoromethyl group, imparts a unique reactivity profile that is the focus of this in-depth guide. Understanding the nuanced chemical behavior of this molecule is paramount for its effective application in the synthesis of complex molecular architectures. This guide provides a senior application scientist's perspective on the core reactivity of this compound, moving beyond a simple recitation of facts to explain the underlying principles that govern its chemical transformations.

Core Molecular Attributes and Physicochemical Properties

The reactivity of this compound is intrinsically linked to its molecular structure and resulting physical properties. The defining feature is the potent electron-withdrawing nature of the trifluoromethyl (-CF3) group, which significantly influences the adjacent carbon-carbon and carbon-chlorine bonds.

| Property | Value | Source |

| Molecular Formula | C₃H₄ClF₃ | [1] |

| Molecular Weight | 132.51 g/mol | [1] |

| Boiling Point | 45-46 °C | [5] |

| Melting Point | -106.2 °C | [5] |

| Density | ~1.3 g/cm³ | [5] |

| Appearance | Colorless liquid | [1][2] |

| Solubility | Generally hydrophobic, with low solubility in water but soluble in non-polar organic solvents. | [5] |

Synthesis of this compound

A common industrial synthesis of this compound involves the fluorination of a polychlorinated propane precursor. One established method starts with 1,1,1,3,3-pentachloropropane, which is reacted with hydrogen fluoride (HF) in the presence of a catalyst.[6] This process can be followed by a dehydrohalogenation step to produce unsaturated derivatives, highlighting the dual reactivity of the starting material.

The Reactivity Landscape: A Tale of Two Pathways

As a primary alkyl halide, this compound is at the crossroads of two fundamental reaction pathways: nucleophilic substitution (SN2) and β-elimination (E2). The strong electron-withdrawing effect of the trifluoromethyl group plays a pivotal role in dictating the preferred pathway, primarily by increasing the acidity of the protons on the adjacent carbon (C2).

Nucleophilic Substitution: The SN2 Trajectory

The primary nature of the carbon bearing the chlorine atom makes it a prime candidate for a bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride leaving group in a single step.

Causality in Experimental Choices:

-

Nucleophile Selection: To favor the SN2 pathway, the choice of nucleophile is critical. Strong, non-bulky nucleophiles with low basicity are ideal. Examples include iodide (I⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻). These species are potent nucleophiles but are less likely to act as bases and initiate the competing E2 reaction.

-

Solvent Effects: Polar aprotic solvents such as acetone, acetonitrile, or dimethylformamide (DMF) are the solvents of choice for SN2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.

-

Temperature Considerations: Lower reaction temperatures generally favor the SN2 reaction over the E2 pathway, as the activation energy for elimination is typically higher.

Self-Validating Protocol (Illustrative): Synthesis of 3-Azido-1,1,1-trifluoropropane

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Nucleophile Addition: Add sodium azide (NaN₃, 1.2 eq) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 3-azido-1,1,1-trifluoropropane.

β-Elimination: The E2 Pathway and the Formation of 3,3,3-Trifluoropropene

The presence of the electron-withdrawing trifluoromethyl group significantly increases the acidity of the protons on the C2 carbon. This makes the molecule susceptible to β-elimination, particularly in the presence of a strong, sterically hindered base. The E2 mechanism is a concerted process where the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the simultaneous departure of the chloride leaving group.

Causality in Experimental Choices:

-

Base Selection: To drive the reaction towards the E2 pathway, a strong, bulky base is the reagent of choice. Potassium tert-butoxide (t-BuOK) is a classic example. Its steric bulk hinders its ability to act as a nucleophile and attack the primary carbon, thus favoring its role as a base. Other strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be employed.

-

Solvent Considerations: The choice of solvent can influence the basicity of the reagent. For instance, using a less polar solvent like tetrahydrofuran (THF) can enhance the basicity of an alkoxide.

-

Temperature: Higher temperatures generally favor elimination reactions over substitution.

Self-Validating Protocol (Illustrative): Synthesis of 3,3,3-Trifluoropropene

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend potassium tert-butoxide (1.5 eq) in anhydrous THF.

-

Substrate Addition: Cool the suspension in an ice bath and slowly add a solution of this compound (1.0 eq) in anhydrous THF.

-

Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction for the consumption of the starting material.

-

Workup and Product Isolation: The product, 3,3,3-trifluoropropene, is a gas at room temperature. It can be collected by passing the reaction off-gas through a cold trap or by distillation from the reaction mixture.

-

Purification: The collected product can be further purified by fractional distillation if necessary.

Reduction of the Carbon-Chlorine Bond

The carbon-chlorine bond in this compound can be reduced to a carbon-hydrogen bond, yielding 1,1,1-trifluoropropane. This transformation is typically achieved using metal hydride reducing agents.

Causality in Experimental Choices:

-

Reducing Agent: A powerful hydride source like lithium aluminum hydride (LiAlH₄) is generally effective for the reduction of primary alkyl halides. Sodium borohydride (NaBH₄) is typically not reactive enough for this transformation.

-

Solvent: The reduction with LiAlH₄ must be carried out in an anhydrous aprotic solvent, such as diethyl ether or THF, due to its violent reaction with protic solvents like water and alcohols.

Self-Validating Protocol (Illustrative): Synthesis of 1,1,1-Trifluoropropane

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.1 eq) in anhydrous diethyl ether.

-

Substrate Addition: Cool the suspension in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitored by GC).

-

Quenching: Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.

-

Workup: Filter the resulting white precipitate of aluminum salts and wash it with diethyl ether. The product is in the ethereal filtrate.

-

Isolation: Due to the low boiling point of 1,1,1-trifluoropropane, it is best isolated by careful distillation of the filtrate.

Applications in Synthesis: A Versatile Precursor

The reactivity profile of this compound makes it a valuable precursor for a range of more complex molecules.

-

Introduction of the 3,3,3-Trifluoropropyl Moiety: Through SN2 reactions, the trifluoropropyl group can be readily incorporated into various molecular scaffolds, a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity.[4]

-

Synthesis of Trifluoropropenyl Derivatives: The E2 elimination product, 3,3,3-trifluoropropene, is a key intermediate in the synthesis of other fluorinated compounds, including polymers and other refrigerants.

Safety and Handling

This compound is a toxic and potentially hazardous chemical that must be handled with appropriate safety precautions.[1][2]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong reducing agents and strong oxidizing agents.[1][2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a fluorinated building block with a well-defined yet nuanced reactivity profile. The interplay between its primary alkyl halide nature and the powerful electron-withdrawing trifluoromethyl group governs its propensity to undergo either SN2 or E2 reactions. By carefully selecting reagents and reaction conditions, chemists can selectively steer the transformation towards the desired outcome, making this compound a valuable tool in the synthesis of a wide array of functionalized molecules. A thorough understanding of its reactivity is essential for harnessing its full potential in research and development.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US4220608A - Preparation of 3,3,3-trifluoropropene-1.

- Google Patents. (n.d.). Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene.

-

Wiley Online Library. (n.d.). Reductions by Metal Alkoxyaluminum Hydrides. Organic Reactions. Retrieved from [Link]

- Google Patents. (n.d.). US9115044B2 - Method for producing trans-1-chloro-3,3,3-trifluoropropene.

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Key Properties, Applications, and Sourcing for Chemical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Pharmaceutical R&D. Retrieved from [Link]

Sources

- 1. This compound | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 460-35-5 [chemicalbook.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. nbinno.com [nbinno.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. DE112013003077T5 - Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Laboratory-Scale Synthesis of 3-Chloro-1,1,1-trifluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the laboratory-scale synthesis of 3-Chloro-1,1,1-trifluoropropane (HCFC-253fb), a valuable fluorinated building block in the pharmaceutical and agrochemical industries. This document details two primary synthetic methodologies, offering a thorough examination of the reaction mechanisms, experimental protocols, and the critical parameters that govern the successful synthesis and purification of the target compound. Emphasis is placed on providing actionable, field-proven insights to enable researchers to replicate these procedures with a high degree of confidence and safety.

Introduction: The Significance of this compound

This compound (C₃H₄ClF₃) is a fluorinated organic compound of significant interest due to its unique physicochemical properties imparted by the trifluoromethyl group.[1][2] This functional group is known to enhance the metabolic stability, lipophilicity, and bioavailability of bioactive molecules, making it a sought-after component in the design of novel pharmaceuticals and agrochemicals.[1] The presence of a reactive chlorine atom further extends its utility as a versatile intermediate for the introduction of the 3,3,3-trifluoropropyl moiety into a wide range of molecular scaffolds. This guide will explore the practical synthesis of this important compound on a laboratory scale, providing the necessary detail for its successful preparation.

Strategic Approaches to Synthesis: A Comparative Analysis

Two principal synthetic routes have been identified from the literature for the laboratory-scale preparation of this compound. Each pathway presents distinct advantages and challenges, which are discussed below to inform the experimental design process.

Route A: Multi-step Synthesis via a Chlorinated Precursor

This approach involves the initial synthesis of a polychlorinated propane derivative, followed by a sequence of fluorination and dehydrohalogenation reactions. A common precursor is 1,1,1,3-tetrachloropropane, which can be synthesized from the reaction of carbon tetrachloride and ethylene.

Route B: Direct Synthesis via Anti-Markovnikov Hydrochlorination

A more direct route involves the anti-Markovnikov addition of hydrogen chloride (HCl) to 3,3,3-trifluoropropene. This regioselectivity is driven by the strong electron-withdrawing effect of the trifluoromethyl group, which destabilizes the formation of a carbocation at the adjacent carbon, thereby favoring the formation of the terminal chloride.[3]

The following sections will provide a detailed examination of each synthetic strategy, including step-by-step protocols.

Route A: Synthesis via 1,1,1,3-Tetrachloropropane Intermediate

This multi-step synthesis offers a robust method for producing this compound from readily available starting materials. The overall workflow is depicted below.

Caption: Workflow for the synthesis of this compound via a 1,1,1,3-tetrachloropropane intermediate.

Step 1: Laboratory-Scale Synthesis of 1,1,1,3-Tetrachloropropane

The synthesis of 1,1,1,3-tetrachloropropane is achieved through the catalyzed addition of carbon tetrachloride to ethylene.[4][5]

3.1.1. Experimental Protocol

-

Reaction Setup: A glass-lined autoclave reactor equipped with a mechanical stirrer, a thermocouple, a pressure gauge, and gas inlet/outlet valves is the preferred apparatus.

-

Reagents and Catalysts:

-

Carbon tetrachloride (CCl₄)

-

Ethylene (C₂H₄)

-

Iron powder (catalyst)

-

Tributylphosphate (TBP) (co-catalyst)[4]

-

-

Procedure:

-

Charge the reactor with carbon tetrachloride, iron powder, and tributylphosphate. The mole ratio of iron powder to TBP can range from approximately 1.5:1 to 10:1.[4]

-

Seal the reactor and purge with an inert gas, such as nitrogen.

-

Heat the mixture to the reaction temperature, typically between 85°C and 150°C, with agitation.[4][5]

-

Introduce ethylene gas into the reactor. A continuous feed is preferable to maintain a steady reaction rate. The mole ratio of carbon tetrachloride to ethylene is generally maintained between 1:1 and 3:1.[4]

-

Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is typically complete within 6-8 hours.[4]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

-

Work-up and Purification:

-

The crude reaction mixture is filtered to remove the solid catalyst.

-

The filtrate is then subjected to fractional distillation under reduced pressure to isolate the 1,1,1,3-tetrachloropropane. The product typically distills at 70-115°C at a pressure of 40-225 torr.[5]

-

Step 2: Fluorination of 1,1,1,3-Tetrachloropropane

The conversion of 1,1,1,3-tetrachloropropane to this compound is achieved through a halogen exchange reaction using anhydrous hydrogen fluoride (HF) in the presence of a suitable catalyst.

3.2.1. Experimental Protocol

-

Reaction Setup: This reaction should be conducted in a pressure reactor constructed from materials resistant to HF, such as Monel or Hastelloy. The reactor should be equipped with a stirrer, a thermocouple, a pressure gauge, and inlet/outlet valves.

-

Reagents and Catalysts:

-

1,1,1,3-Tetrachloropropane

-

Anhydrous Hydrogen Fluoride (HF)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

-

Procedure:

-

Charge the reactor with antimony pentachloride.

-

Cool the reactor and carefully add anhydrous hydrogen fluoride.

-

Heat the mixture to the reaction temperature, typically in the range of 70°C to 120°C.

-

Slowly feed the 1,1,1,3-tetrachloropropane into the reactor.

-

The reaction is typically carried out under autogenous pressure.

-

Monitor the reaction progress by GC analysis of the vapor phase.

-

-

Work-up and Purification:

-

The reaction mixture is passed through a scrubber containing a dilute aqueous solution of sodium hydroxide or potassium hydroxide to neutralize any acidic byproducts (HCl and excess HF).

-

The organic phase is then separated and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The final product, this compound, is purified by fractional distillation.

-

| Parameter | Step 1: Synthesis of 1,1,1,3-Tetrachloropropane | Step 2: Fluorination |

| Starting Materials | Carbon tetrachloride, Ethylene | 1,1,1,3-Tetrachloropropane, Anhydrous HF |

| Catalyst | Iron powder, Tributylphosphate | Antimony pentachloride |

| Temperature | 85-150°C[4][5] | 70-120°C |

| Pressure | Autogenous | Autogenous |

| Reaction Time | 6-8 hours[4] | Varies, monitor by GC |

| Purification | Fractional distillation under vacuum | Scrubbing followed by fractional distillation |

Route B: Anti-Markovnikov Hydrochlorination of 3,3,3-Trifluoropropene

This route offers a more atom-economical approach to the synthesis of this compound.

Caption: Direct synthesis of this compound via anti-Markovnikov hydrochlorination.

Mechanistic Rationale

The addition of HCl to an unsymmetrical alkene typically follows Markovnikov's rule, where the chloride ion adds to the more substituted carbon of the double bond.[6][7] However, in the case of 3,3,3-trifluoropropene, the strong electron-withdrawing nature of the trifluoromethyl group reverses this selectivity. The inductive effect of the CF₃ group destabilizes the formation of a secondary carbocation at the C2 position, making the formation of a primary carbocation at the C1 position more favorable. This leads to the "anti-Markovnikov" addition of the chloride ion to the terminal carbon.[3]

Experimental Protocol

-

Reaction Setup: A pressure-rated glass reactor or a stainless-steel autoclave equipped with a magnetic stirrer, a thermocouple, a pressure gauge, and gas inlet/outlet valves is suitable for this reaction.

-

Reagents:

-

3,3,3-Trifluoropropene

-

Anhydrous Hydrogen Chloride (HCl) gas

-

-

Procedure:

-

Charge the reactor with a suitable solvent if desired, although the reaction can also be performed neat.

-

Cool the reactor to a low temperature (e.g., 0°C or below) to condense the 3,3,3-trifluoropropene.

-

Slowly bubble anhydrous HCl gas through the cooled liquid with vigorous stirring.

-

After the addition of HCl is complete, seal the reactor and allow it to slowly warm to room temperature.

-

The reaction can be monitored by GC analysis of aliquots to determine the consumption of the starting material.

-

-

Work-up and Purification:

-

After the reaction is complete, carefully vent any excess HCl gas through a scrubber containing a basic solution.

-

The crude product is washed with a dilute solution of sodium bicarbonate to remove any residual acid, followed by a wash with water.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The final product is purified by fractional distillation.

-

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing the purity of the product and identifying any byproducts. The mass spectrum of this compound will show a characteristic fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the two methylene groups, with splitting patterns determined by the adjacent protons and fluorine atoms.

-

¹⁹F NMR: Will show a characteristic signal for the trifluoromethyl group.

-

¹³C NMR: Will provide information on the carbon skeleton of the molecule.

-

Safety and Handling

This compound is a colorless, volatile liquid.[2] It is important to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

The synthesis procedures described in this guide involve the use of hazardous materials, including:

-

Anhydrous Hydrogen Fluoride (HF): Extremely corrosive and toxic. All work with HF must be conducted in a specialized fume hood with appropriate safety precautions and emergency procedures in place.

-

Anhydrous Hydrogen Chloride (HCl): A corrosive gas.

-

Carbon Tetrachloride: A toxic and environmentally hazardous substance.

-

High-Pressure Reactions: All reactions conducted under pressure must be performed in appropriately rated equipment behind a blast shield.

Researchers must consult the Safety Data Sheets (SDS) for all chemicals used and adhere to all institutional safety protocols.

Conclusion

This technical guide has outlined two viable laboratory-scale synthetic routes to this compound. The multi-step approach via a chlorinated intermediate offers a robust and well-established method, while the direct hydrochlorination of 3,3,3-trifluoropropene provides a more atom-economical alternative. The choice of synthetic route will depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely prepare this valuable fluorinated building block for their research and development endeavors.

References

- WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google P

-

The electrophilic addition of \mathrm{HCl} to 3,3,3-trifluoropropene give.. - Filo. [Link]

- WO2005021473A1 - Method for producing 1,1,1,3-tetrachloropropane and other haloalkanes with iron catalyst - Google P

-

Markovnikov's Rule - Chemistry Steps. [Link]

-

Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene. [Link]

-

This compound: Key Properties, Applications, and Sourcing for Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound | Solubility of Things. [Link]

-

Anti-Markovnikov addition of HCl - Chemistry Stack Exchange. [Link]

-

METHOD FOR MAKING 1,1,3,3-TETRACHLOROPROPENE | TREA. [Link]

-

This compound | C3H4ClF3 | CID 10000 - PubChem. [Link]

-

Dehydrochlorination of 1,1,1,3,3-Pentachlopropane Promoted by Fluoride - ResearchGate. [Link]

-

Anti-Markovnikov Addition of HBr to Alkenes - YouTube. [Link]

-

Hydrohalogenation of Alkenes and Markovnikov's Rule - Master Organic Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. The electrophilic addition of \mathrm{HCl} to 3,3,3-trifluoropropene give.. [askfilo.com]

- 4. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 5. WO2005021473A1 - Method for producing 1,1,1,3-tetrachloropropane and other haloalkanes with iron catalyst - Google Patents [patents.google.com]

- 6. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to 3-Chloro-1,1,1-trifluoropropane: Sourcing, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoromethyl Group

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing therapeutic efficacy and metabolic stability. The trifluoromethyl (-CF3) group, with its unique electronic and steric properties, is of paramount importance. 3-Chloro-1,1,1-trifluoropropane (CAS: 460-35-5), also known as HCFC-253fb, has emerged as a key building block for the introduction of the 3,3,3-trifluoropropyl moiety, a surrogate for the often-desirable trifluoromethyl group, offering a flexible and reactive handle for further molecular elaboration. This guide provides an in-depth overview of its commercial availability, key suppliers, and its applications as a versatile intermediate in organic synthesis.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis. It is a colorless, nonflammable liquid with a molecular weight of 132.51 g/mol .[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 460-35-5 | [1] |

| Molecular Formula | C3H4ClF3 | [1] |

| Molecular Weight | 132.51 g/mol | [1] |

| Boiling Point | ~45-46 °C | [2] |

| Density | ~1.3253 g/cm³ | [2] |

| Appearance | Colorless liquid | [1] |

Safety Profile: this compound is classified as toxic if swallowed or inhaled.[1] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is chemically inert in many situations but can react violently with strong reducing agents, such as very active metals.[1][2] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Commercial Availability and Key Suppliers

This compound is commercially available from a range of suppliers, with a significant manufacturing base in China. The compound is typically offered in various purities, with ≥98% being common for research and development purposes. When sourcing this material, it is imperative to partner with a reputable supplier to ensure consistent quality and a reliable supply chain.

Below is a table of representative suppliers of this compound:

| Supplier | Location | Purity | Noteworthy Information |

| NINGBO INNO PHARMCHEM CO.,LTD. | China | ≥98% | A leading manufacturer in China offering competitive pricing for bulk purchases.[3] |

| Henan Aochuang Chemical Co.,Ltd. | China | 98% | A supplier listed on ChemicalBook.[2] |

| Career Henan Chemical Co. | China | 98% | Another supplier listed on ChemicalBook.[2] |

| Parchem | USA | - | A worldwide supplier of specialty chemicals, including HCFC-253fb. |

It is important to note that while many suppliers are based in China, they often have international distribution networks. Researchers and procurement managers should contact suppliers directly to inquire about availability, pricing, and shipping to their specific location.

Applications in Synthesis: A Versatile Building Block

The primary utility of this compound in organic synthesis lies in its ability to act as an electrophile in nucleophilic substitution reactions. The electron-withdrawing effect of the trifluoromethyl group enhances the reactivity of the C-Cl bond, making it a valuable reagent for introducing the 3,3,3-trifluoropropyl group onto a variety of nucleophiles.

The Logic of Incorporating the 3,3,3-Trifluoropropyl Moiety

The introduction of the 3,3,3-trifluoropropyl group can significantly impact the biological activity of a molecule. The trifluoromethyl group is known to:

-

Increase Lipophilicity: Enhancing the ability of a drug candidate to cross cell membranes.

-

Improve Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, potentially increasing the half-life of a drug.

-

Modulate Acidity/Basicity: The electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups, influencing binding interactions with biological targets.

Experimental Workflow: Nucleophilic Substitution with a Phenolic Substrate

A common application of this compound is the etherification of phenols to introduce a 3,3,3-trifluoropropoxy moiety. This transformation is particularly relevant in the synthesis of novel agrochemicals and pharmaceuticals.

Diagram of the Experimental Workflow:

Caption: A generalized workflow for the synthesis of 3,3,3-trifluoropropoxy-substituted aromatics.

Detailed Experimental Protocol (Exemplary):

This protocol is a representative example of a nucleophilic aromatic substitution reaction using this compound.

Objective: To synthesize a 3,3,3-trifluoropropoxy-substituted aromatic compound.

Materials:

-

Substituted phenol (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K2CO3) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the substituted phenol (1.0 eq) and potassium carbonate (2.0 eq).

-

Add a sufficient amount of DMF to dissolve the reactants.

-

Heat the reaction mixture to 80 °C with stirring.

-

Once the temperature has stabilized, add this compound (1.2 eq) dropwise to the reaction mixture over a period of 15 minutes.

-

Allow the reaction to stir at 80 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3,3,3-trifluoropropoxy-substituted aromatic compound.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a valuable and commercially accessible building block for the introduction of the 3,3,3-trifluoropropyl group in the synthesis of novel pharmaceuticals and agrochemicals. Its reactivity in nucleophilic substitution reactions provides a straightforward method for the incorporation of this important fluorinated moiety. A comprehensive understanding of its properties, safe handling procedures, and the landscape of its commercial suppliers is crucial for researchers and drug development professionals seeking to leverage its potential in their synthetic endeavors. The continued exploration of the applications of this versatile intermediate will undoubtedly contribute to the development of new and improved chemical entities with enhanced biological activity.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 9). Agrochemical Advancement: Leveraging this compound for Potent Pesticides. Retrieved from [Link]

-

Efficient Synthesis and Antimicrobial Activities of Long Alkyl Chain Trifluoromethyl-1H. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a Scalable Process for the Insecticidal Candidate Tyclopyrazoflor. Part 3. A Scalable Synthesis of Methyl 3-((3,3,3-Trifluoropropyl)thio)propanoate via Thiol–Ene Chemistry. Retrieved from [Link]

-

PubMed. (2021). Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives. Retrieved from [Link]

-

PubMed. (2002). Convenient synthesis of 3,3,3-trifluoropropenyl compounds from aromatic aldehydes by means of the TBAF-mediated Horner reaction. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Key Properties, Applications, and Sourcing for Chemical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof.

-

PrepChem.com. (n.d.). Synthesis of 3-(3-Methoxyphenyl)-1-methyl-1H-thieno[3,2-c]pyrazole. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Novel Synthesis of 3-(3,3,3-Trifluoroprop-1-en-2-yl)furans via Stereoselective Processing and Palladium-Catalyzed Cycloisomerization. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene.

-

Royal Society of Chemistry. (2012). Synthesis of 3,3,3-trifluoropropene telomers and their modification into fluorosurfactants. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing trans-1-chloro-3,3,3-trifluoropropene.

-

Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Retrieved from [Link]

- Google Patents. (n.d.). Chemical synthesis method of 3-chloro-1-propanol.

- Google Patents. (n.d.). Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene.

-

ResearchGate. (2025, August 9). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis of 3,3,3-trifluoropropyne from chlorotrifluoropropene isomers in liquid phase. Retrieved from [Link]

Sources

The Evolving Landscape of Trifluoromethylation: A Technical Guide to 3-Chloro-1,1,1-trifluoropropane as a Latent CF3 Source

For Researchers, Scientists, and Drug Development Professionals

Abstract